molecular formula C8H10ClF2N B2400157 3-Ethyl-2,6-difluoroaniline;hydrochloride CAS No. 2344679-36-1

3-Ethyl-2,6-difluoroaniline;hydrochloride

Cat. No.: B2400157
CAS No.: 2344679-36-1
M. Wt: 193.62
InChI Key: SINMUCNKKVJPQB-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-difluoroaniline hydrochloride is a halogenated aromatic amine salt characterized by an ethyl group at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-ethyl-2,6-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-2-5-3-4-6(9)8(11)7(5)10;/h3-4H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINMUCNKKVJPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-difluoroaniline;hydrochloride typically involves the reaction of 3-ethyl-2,6-difluoroaniline with hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow methodologies to optimize yield and reduce reaction times. For example, the Balz-Schiemann reaction, which involves diazotization and subsequent fluorination, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-difluoroaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroaniline derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Chemistry

3-Ethyl-2,6-difluoroaniline;hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules, which can be utilized in various chemical reactions such as:

  • Nucleophilic Substitution: Often facilitated by strong bases.
  • Oxidation Reactions: Leading to difluoroaniline derivatives.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties: Studies suggest that fluorinated compounds enhance membrane permeability and enzyme inhibition, leading to increased antimicrobial efficacy.
  • Anticancer Activity: In vitro studies have demonstrated that 3-Ethyl-2,6-difluoroaniline;hydrochloride can inhibit the growth of various cancer cell lines (e.g., HeLa, MCF-7, A549) with IC50 values ranging from 10 to 20 μM.

Medicine

The compound is under investigation for its potential use in drug development due to its biological activity. Its interactions with specific molecular targets may lead to novel therapeutic agents.

Cell Line IC50 Value (μM) Biological Activity
HeLa15Moderate cytotoxicity
MCF-712Moderate cytotoxicity
A54920Moderate cytotoxicity

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry assessed the antimicrobial efficacy of various fluorinated compounds, including 3-Ethyl-2,6-difluoroaniline;hydrochloride. Results indicated a strong correlation between fluorination and increased antimicrobial activity due to enhanced membrane permeability and enzyme inhibition.

Cancer Cell Line Inhibition

In a separate study focusing on anticancer properties, researchers observed that treatment with the compound resulted in increased apoptosis in MCF-7 cells. Flow cytometry analysis showed a significant increase in early apoptotic cells when treated with concentrations above 10 μM.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-difluoroaniline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the aromatic ring significantly influence reactivity, solubility, and applications. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Ethyl-2,6-difluoroaniline HCl -NH₂, -C₂H₅, -F (2,6) C₈H₁₀ClF₂N ~207.62 (estimated) Ethyl group enhances lipophilicity; HCl salt improves solubility
2,6-Difluoroaniline -NH₂, -F (2,6) C₆H₅F₂N 129.11 Base structure; lacks ethyl group; lower molecular weight
3-Chloro-2,6-difluoroaniline HCl -NH₂, -Cl, -F (2,6) C₆H₅Cl₂F₂N 200.02 Chlorine (electron-withdrawing) increases reactivity in substitution reactions
4-Bromo-2,6-difluoroaniline -NH₂, -Br, -F (2,6) C₆H₄BrF₂N 223.01 Bromine acts as a leaving group; used in agrochemical intermediates
3-Ethoxy-2,6-difluoroaniline HCl -NH₂, -OCH₂CH₃, -F (2,6) C₈H₁₀ClF₂NO 223.62 Ethoxy group improves solubility in organic solvents
Key Observations:
  • Lipophilicity : The ethyl group in the target compound increases hydrophobic interactions compared to halogens (Cl, Br) or alkoxy groups (OCH₂CH₃), which may enhance membrane permeability in drug candidates .
  • Reactivity : Chlorine and bromine substituents (electron-withdrawing) favor nucleophilic aromatic substitution, whereas the ethyl group (electron-donating) may stabilize intermediates in coupling reactions .
  • Solubility: Hydrochloride salts (e.g., 3-Chloro-2,6-difluoroaniline HCl) exhibit higher aqueous solubility than non-ionic analogs like 2,6-difluoroaniline .

Research Findings and Trends

  • Thermal Stability : Hydrochloride salts generally exhibit higher thermal stability than free amines, as seen in dopamine HCl (CAS 62-31-7), which decomposes above 200°C .
  • Toxicity: Limited toxicological data exist for ethyl-substituted analogs, but halogenated anilines (e.g., 2,6-difluoroaniline) are associated with moderate toxicity, necessitating careful handling .
  • Market Trends : The demand for fluorinated anilines is rising in drug discovery, driven by their role in synthesizing kinase inhibitors and antiviral agents .

Biological Activity

3-Ethyl-2,6-difluoroaniline;hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

The compound has been studied primarily for its antimicrobial and anticancer properties. Research indicates that 3-Ethyl-2,6-difluoroaniline;hydrochloride may interact with specific molecular targets, potentially inhibiting certain enzymes or modulating cellular receptors. These interactions can lead to significant biological effects, making the compound a candidate for further medicinal development.

The mechanism of action for 3-Ethyl-2,6-difluoroaniline;hydrochloride involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting normal function and leading to cell death in pathogenic organisms.
  • Receptor Interaction : It may interact with specific receptors that play roles in cancer cell proliferation and survival.
  • Oxidative Stress Induction : Similar to other fluorinated compounds, it may induce oxidative stress within cells, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research has shown that 3-Ethyl-2,6-difluoroaniline;hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

CompoundMIC (μg/mL)Target Bacteria
3-Ethyl-2,6-difluoroaniline;hydrochloride8Methicillin-resistant Staphylococcus aureus (MRSA)
Control (Oxacillin)64MRSA

The above table illustrates that 3-Ethyl-2,6-difluoroaniline;hydrochloride is significantly more potent than oxacillin against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Properties

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values ranging from 10 to 20 μM across these cell lines, indicating moderate cytotoxicity.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry assessed the efficacy of various fluorinated compounds, including 3-Ethyl-2,6-difluoroaniline;hydrochloride. Results indicated a strong correlation between fluorination and increased antimicrobial activity due to enhanced membrane permeability and enzyme inhibition .
  • Cancer Cell Line Inhibition : In a separate study focusing on anticancer properties, researchers observed that treatment with the compound resulted in increased apoptosis in MCF-7 cells. Flow cytometry analysis showed a significant increase in early apoptotic cells when treated with concentrations above 10 μM .

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